molecular formula C26H38N2O9 B1679304 Remogliflozin etabonate CAS No. 442201-24-3

Remogliflozin etabonate

Cat. No. B1679304
M. Wt: 522.6 g/mol
InChI Key: UAOCLDQAQNNEAX-ABMICEGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Remogliflozin etabonate is a drug of the gliflozin class used for the treatment of non-alcoholic steatohepatitis (NASH) and type 2 diabetes . It was discovered by the Japanese company Kissei Pharmaceutical and is currently being developed by BHV Pharma and Glenmark Pharmaceuticals . Remogliflozin etabonate is a pro-drug of remogliflozin, which inhibits the sodium-glucose transport proteins (SGLT), responsible for glucose reabsorption in the kidney .


Synthesis Analysis

Remogliflozin etabonate can be studied with the help of UV-visible spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Hyphenated techniques like Liquid Chromatography-Mass Spectroscopy (LC-MS/MS) .


Molecular Structure Analysis

The molecular structure of Remogliflozin etabonate can be studied using techniques such as UV-visible spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectroscopy (LC-MS/MS) .


Chemical Reactions Analysis

Remogliflozin gets metabolized to two active metabolites, namely: GSK279782 and GSK333081 .


Physical And Chemical Properties Analysis

Remogliflozin etabonate is a benzylpyrazole glucoside . Various analytical methods have been formulated for its detection, quantification, and routine quality control activities .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Remogliflozin etabonate (RE) is a selective and potent inhibitor of the sodium-glucose co-transporter type 2 (SGLT2), making it an effective treatment for type 2 diabetes mellitus (T2DM). As a prodrug, RE is distinguished by its administration method, active metabolites, and a short half-life which necessitates twice-daily dosing. Phase III studies have demonstrated its efficacy and safety, establishing it as non-inferior to other SGLT2 inhibitors available. This suggests its significant role in the management of T2DM, particularly in regions with a high prevalence of the condition such as India (Mohan et al., 2020).

Clinical Efficacy

RE has been shown to effectively reduce hemoglobin A1c levels by 0.5 – 1.0% after 12 weeks of therapy in drug-naive patients with T2DM. Its efficacy is slightly enhanced when administered twice daily due to its relatively short half-life. Initial studies also indicate its potential in reducing plasma glucose levels in type 1 diabetes patients. The drug's benefits include modest weight loss and a low risk of hypoglycemia, alongside a trend toward decreased blood pressure. Despite these advantages, further investigations are needed to establish long-term safety and efficacy and to compare its benefits directly with other SGLT2 inhibitors (Mikhail, 2015).

Analytical Techniques and Fixed-Dose Combinations

Recent approvals for fixed-dose combinations (FDCs) including remogliflozin etabonate highlight its growing importance in diabetes management. No analytical methods had been reported for these new FDCs until recently. The review by Kotadiya and Joshi (2022) provides comprehensive information on reported analytical techniques for remogliflozin etabonate, among others, helping in the development of analytical methods for these FDCs. This underscores the scientific interest in RE not just as a standalone therapy but also in combination with other diabetic medications for enhanced treatment efficacy (Kotadiya & Joshi, 2022).

Comparative Pharmacokinetics with Other SGLT-2 Inhibitors

A comparative review of the pharmacokinetics among SGLT-2 inhibitors, including remogliflozin, highlights the distinctive profiles of these drugs. Remogliflozin's shorter half-life compared to other SGLT-2 inhibitors like ertugliflozin suggests different dosing frequencies and potential implications for patient compliance and drug effectiveness. This differentiation could inform clinical decision-making and patient management strategies, offering tailored treatment options for individuals with T2DM (Dash et al., 2017).

Safety And Hazards

Remogliflozin etabonate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Remogliflozin etabonate has been approved by the health regulatory authority in India for adequate glycemic control, together with diet and exercise, in adults aged 18 years or older with Type 2 Diabetes Mellitus . It has been studied thoroughly for its pharmacokinetic and pharmacodynamic profile .

properties

IUPAC Name

ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxan-2-yl]methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O9/c1-7-33-26(32)34-13-20-21(29)22(30)23(31)25(36-20)37-24-19(16(6)28(27-24)14(2)3)12-17-8-10-18(11-9-17)35-15(4)5/h8-11,14-15,20-23,25,29-31H,7,12-13H2,1-6H3/t20-,21-,22+,23-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOCLDQAQNNEAX-ABMICEGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC1C(C(C(C(O1)OC2=NN(C(=C2CC3=CC=C(C=C3)OC(C)C)C)C(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=NN(C(=C2CC3=CC=C(C=C3)OC(C)C)C)C(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963191
Record name 5-Methyl-4-(4-(1-methylethoxy)benzyl)-1-(1-methylethyl)-1H-pyrazol-3-yl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remogliflozin etabonate

CAS RN

442201-24-3
Record name Remogliflozin etabonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=442201-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remogliflozin etabonate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442201243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remogliflozin etabonate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12935
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Methyl-4-(4-(1-methylethoxy)benzyl)-1-(1-methylethyl)-1H-pyrazol-3-yl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMOGLIFLOZIN ETABONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR0QT6QSUL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remogliflozin etabonate
Reactant of Route 2
Remogliflozin etabonate
Reactant of Route 3
Reactant of Route 3
Remogliflozin etabonate
Reactant of Route 4
Reactant of Route 4
Remogliflozin etabonate
Reactant of Route 5
Reactant of Route 5
Remogliflozin etabonate
Reactant of Route 6
Remogliflozin etabonate

Citations

For This Compound
788
Citations
V Mohan, A Mithal, SR Joshi, SR Aravind… - Drug Design …, 2020 - Taylor & Francis
… The unpublished data was acquired from the marketing authorization holder of remogliflozin etabonate. The overall process of selection has been depicted in the flow chart (Figure 1). A …
Number of citations: 25 www.tandfonline.com
A Markham - Drugs, 2019 - Springer
… of remogliflozin etabonate leading to this first approval for T2DM. … market remogliflozin etabonate in India as a treatment for T2DM. The recommended dose of remogliflozin etabonate for …
Number of citations: 29 link.springer.com
Y Fujimori, K Katsuno, I Nakashima… - … of Pharmacology and …, 2008 - ASPET
… In high-fat diet-fed Goto-Kakizaki rats, remogliflozin etabonate … remogliflozin etabonate exhibits antidiabetic efficacy in several rodent models and suggests that remogliflozin etabonate …
Number of citations: 273 jpet.aspetjournals.org
S Nakano, K Katsuno, M Isaji, T Nagasawa… - Journal of Clinical and …, 2015 - Elsevier
… Remogliflozin is the active component of the pro-drug remogliflozin etabonate. The pro-drug … capacity of equal concentrations of remogliflozin etabonate, remogliflozin, canagliflozin and …
Number of citations: 92 www.sciencedirect.com
N Mikhail - Expert opinion on investigational drugs, 2015 - Taylor & Francis
… Remogliflozin etabonate (RE) is the ester prodrug of remogliflozin Citation[10] (Box 1). The latter is the active entity that selectively inhibits SGLT2. After oral intake, absorption of RE is …
Number of citations: 21 www.tandfonline.com
RL Dobbins, R O'Connor‐Semmes… - Diabetes, Obesity …, 2012 - Wiley Online Library
… In each cohort, subjects were randomized to remogliflozin etabonate (n = 9) or matching placebo groups (n = 3). Planned remogliflozin etabonate doses were 100 mg every 12 h [twice …
Number of citations: 78 dom-pubs.onlinelibrary.wiley.com
M Dharmalingam, SR Aravind, H Thacker, S Paramesh… - Drugs, 2020 - Springer
… the noninferiority of remogliflozin etabonate 100 and 250 mg compared with dapagliflozin, from the first analysis of an initial 612 patients. Remogliflozin etabonate therefore may be …
Number of citations: 39 link.springer.com
AP Sykes, R O'Connor‐Semmes… - Diabetes, Obesity …, 2015 - Wiley Online Library
We compared the efficacy of twice‐daily doses of remogliflozin etabonate ( RE ) and once‐daily pioglitazone with placebo for reduction in glycated haemoglobin ( HbA1c ) concentration…
Number of citations: 37 dom-pubs.onlinelibrary.wiley.com
AP Sykes, GL Kemp, R Dobbins… - Diabetes, Obesity …, 2015 - Wiley Online Library
… 1000 mg represents the test with all remogliflozin etabonate once-daily dose groups; 500 mg represents the test with all remogliflozin etabonate once-daily dose groups up to and …
Number of citations: 35 dom-pubs.onlinelibrary.wiley.com
EK Hussey, A Kapur… - BMC …, 2013 - bmcpharmacoltoxicol.biomedcentral …
… Remogliflozin etabonate is intended for use in the treatment … the effect of remogliflozin etabonate on metformin exposure … plasma concentrations of remogliflozin etabonate, remogliflozin …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.